molecular formula C11H14BrN B15235841 3-(3-Bromo-phenyl)-1-methyl-pyrrolidine

3-(3-Bromo-phenyl)-1-methyl-pyrrolidine

Cat. No.: B15235841
M. Wt: 240.14 g/mol
InChI Key: GPFWINHQSCLWHB-UHFFFAOYSA-N
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Description

3-(3-Bromo-phenyl)-1-methyl-pyrrolidine: is an organic compound that belongs to the class of pyrrolidines It features a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-phenyl)-1-methyl-pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoaniline and 1-methylpyrrolidine.

    Formation of Intermediate: The 3-bromoaniline undergoes a nucleophilic substitution reaction with 1-methylpyrrolidine in the presence of a suitable base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromo-phenyl)-1-methyl-pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include nucleophiles like sodium azide or thiols, with solvents such as ethanol or acetonitrile.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized pyrrolidine compounds.

Scientific Research Applications

Chemistry: 3-(3-Bromo-phenyl)-1-methyl-pyrrolidine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study the interactions of brominated phenyl derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-phenyl)-1-methyl-pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The bromine atom on the phenyl ring can form halogen bonds with target proteins, influencing their activity. Additionally, the pyrrolidine ring can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

    3-(4-Bromo-phenyl)-1-methyl-pyrrolidine: Similar structure but with the bromine atom in the para position.

    3-(3-Chloro-phenyl)-1-methyl-pyrrolidine: Similar structure with a chlorine atom instead of bromine.

    3-(3-Bromo-phenyl)-1-ethyl-pyrrolidine: Similar structure with an ethyl group instead of a methyl group on the pyrrolidine ring.

Uniqueness: 3-(3-Bromo-phenyl)-1-methyl-pyrrolidine is unique due to the specific positioning of the bromine atom and the methyl group on the pyrrolidine ring. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

3-(3-bromophenyl)-1-methylpyrrolidine

InChI

InChI=1S/C11H14BrN/c1-13-6-5-10(8-13)9-3-2-4-11(12)7-9/h2-4,7,10H,5-6,8H2,1H3

InChI Key

GPFWINHQSCLWHB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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